4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that stands out due to its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of propoxy and propylsulfonyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the benzenesulfonamide group under controlled conditions. Typical reaction conditions include anhydrous environments and the use of catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the synthetic route to improve yield and reduce production costs. Continuous flow reactors and high-throughput synthesis methods are often employed to achieve these goals. The use of automation and process control ensures consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: : Hydrogenation can reduce double bonds or aromatic rings within the structure.
Substitution: : Nucleophilic or electrophilic substitutions can modify the propoxy or sulfonamide groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium methoxide for substitutions. Reaction conditions vary but often require inert atmospheres and specific temperature controls.
Major Products Formed
The major products from these reactions depend on the conditions but may include modified quinoline derivatives, altered sulfonamide groups, or other functionalized aromatic compounds.
Scientific Research Applications
4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has a broad spectrum of scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.
Medicine: : Investigated for pharmacological properties, including potential anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound largely depends on its chemical context and the specific application. In biological systems, it may act by binding to specific enzymes or receptors, inhibiting their function through competitive inhibition or allosteric modulation. The sulfonamide group is known to interact with certain bacterial enzymes, providing a basis for its antimicrobial potential.
Comparison with Similar Compounds
Compared to other similar compounds, 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Lacks the propoxy group.
4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Has a methoxy group instead of a propoxy group.
Conclusion
This compound is a chemically intricate compound with broad scientific applications, from organic synthesis to potential medicinal uses. Its unique combination of functional groups allows for diverse chemical reactions and modifications, making it a valuable tool in various research fields.
Properties
IUPAC Name |
4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-14-28-19-9-11-20(12-10-19)30(26,27)22-18-8-7-17-6-5-13-23(21(17)16-18)29(24,25)15-4-2/h7-12,16,22H,3-6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPHYEGVKMTUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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